N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a fluorinated sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is characterized by dual 3-fluorophenyl substituents on the sulfonamide nitrogen and a methyl group at position 3 of the triazolo-pyridine ring.
Properties
IUPAC Name |
N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-14-23-24-20-9-8-19(13-25(14)20)29(27,28)26(18-7-3-6-17(22)11-18)12-15-4-2-5-16(21)10-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDKAXXBCOTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a triazole ring fused with a pyridine moiety and a sulfonamide group. Its molecular formula is C17H16F2N4O2S, and it has a molecular weight of 366.39 g/mol. The presence of fluorine atoms and the sulfonamide group may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridine rings often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess potent activity against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Profile
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative | Staphylococcus aureus | 8 µg/mL |
| Triazole Derivative | Escherichia coli | 16 µg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal activity. Studies have reported that it exhibits moderate antifungal effects against Candida albicans and other fungal pathogens. The structure of the compound suggests potential interactions with fungal cell membranes or metabolic pathways.
Table 2: Antifungal Activity Profile
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative | Candida albicans | 32 µg/mL |
| Triazole Derivative | Aspergillus niger | 64 µg/mL |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The sulfonamide group may inhibit key enzymes involved in bacterial folic acid synthesis.
- Membrane Disruption : The triazole moiety could disrupt fungal cell membranes, leading to increased permeability and cell death.
Structure-Activity Relationships (SAR)
Investigations into the SAR of triazole derivatives have revealed that modifications to the phenyl rings and the sulfonamide group can significantly influence biological activity. For instance:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve cell membrane penetration.
- Sulfonamide Modifications : Altering the sulfonamide substituent can lead to variations in antimicrobial potency.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Suma et al. evaluated various triazole derivatives against Staphylococcus aureus. Among them, a derivative similar to this compound showed comparable efficacy to standard antibiotics like Ciprofloxacin .
- Case Study on Antifungal Activity : Research published in the Journal of Medicinal Chemistry highlighted that modifications in the triazole ring could lead to enhanced antifungal properties against Candida species. The study emphasized the importance of substituent positioning on biological activity .
Comparison with Similar Compounds
Compound 6f (N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide)
- Structure : Differs from the target compound by replacing fluorine with chlorine at the phenyl substituents.
- Synthesis : Synthesized in 77% yield via cyclization of N-(3-chlorophenyl)-2-hydrazinylpyridine-5-sulfonamide with methyl ortho-acetate .
- Physicochemical Properties :
- Melting point: 179–181°C.
- ¹H-NMR: Distinct aromatic proton signals (δ 7.01–7.44 ppm) and a singlet for the methyl group (δ 2.70 ppm).
- Elemental Analysis : Matches theoretical values (e.g., 48.38% C, 17.36% N).
Inference for Target Compound :
Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may reduce steric hindrance and increase metabolic stability. The target compound’s melting point is expected to be lower than 179–181°C due to weaker intermolecular forces from fluorine .
Core Heterocycle Modifications
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives
3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide ()
- Structure : Features a pyridazine core instead of pyridine, with a 3-fluorophenyl sulfonamide group.
- Key Differences :
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Structure : Incorporates a trifluoromethylphenyl group and a thioacetamide linker.
- Thioether linkage may improve resistance to oxidative metabolism .
Imidazo[1,2-a]pyridine Derivatives
3-Nitro-2-phenylsulfonylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine ()
- Structure : Replaces the triazolo ring with an imidazo[1,2-a]pyridine core.
- Synthesis : Prepared via Suzuki coupling (76% yield), demonstrating the feasibility of introducing trifluoromethyl groups.
- Inference : The imidazo core’s planar structure may enhance π-π stacking interactions in protein binding compared to the triazolo system .
Positional Isomerism and Substitution Patterns
N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide ()
- Structure : Differs from the target compound by the position of fluorine on the benzyl group (2- vs. 3-fluorophenyl).
- Inference : The 2-fluorophenyl substitution may introduce steric clashes in binding sites, reducing affinity compared to the 3-fluorophenyl isomer .
Research Implications and Gaps
- Synthetic Feasibility : The high yield (77%) of compound 6f suggests efficient synthetic routes for halogenated triazolo-pyridines, which could be adapted for the target compound .
- Biological Activity : While evidence lacks direct data on the target compound, analogues like 6f and imidazo[1,2-a]pyridines () show promise in antimalarial and kinase inhibition contexts, respectively .
- Further Studies : Required to elucidate the target compound’s solubility, stability, and binding affinity, particularly in comparison to its chloro and pyridazine analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
- Methodology : The synthesis typically involves coupling a triazolopyrimidine amine with a sulfonyl chloride derivative. Key steps include:
- Using 3-picoline or 3,5-lutidine as a base to enhance reaction efficiency and yield .
- Optimizing solvent systems (e.g., DMSO or acetonitrile) and reaction temperatures (60–80°C).
- Monitoring progress via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradients).
- Critical Parameters : Control moisture sensitivity of intermediates, and ensure stoichiometric equivalence of reactants to minimize side products.
Q. How can researchers characterize the structural purity of this compound, and which spectroscopic techniques are most informative?
- Analytical Workflow :
- 1H/13C NMR : Confirm substitution patterns on the triazolo-pyridine core and fluorophenyl groups. 19F NMR is critical for verifying fluorine positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ or [M–H]– ions).
- X-ray Crystallography : Resolve stereochemical ambiguities, if applicable.
- HPLC-PDA/ELSD : Assess purity (>95% recommended for biological assays).
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Safety Protocol :
- Refer to SDS guidelines for acute toxicity data (e.g., skin/eye irritation, inhalation risks).
- Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood.
- In case of exposure: Rinse skin with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers address low yields in the coupling reaction between sulfonyl chlorides and triazolopyrimidine amines during synthesis?
- Optimization Strategies :
- Base Selection : Replace traditional pyridine with 3-picoline or 3,5-lutidine to accelerate reaction kinetics .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates.
- Temperature Control : Use microwave-assisted synthesis (80–100°C, 30–60 mins) for higher efficiency.
- Post-Reaction Workup : Employ solid-phase extraction (SPE) or preparative HPLC to isolate the product from unreacted starting materials.
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., pKa, logP)?
- Data Reconciliation Approaches :
- Multi-Software Validation : Compare predictions from ACD/Labs Percepta , Spartan , and COSMOtherm to identify outliers .
- Experimental Calibration : Determine pKa via potentiometric titration (e.g., Sirius T3 apparatus) and logP via shake-flask/HPLC methods.
- Crystallographic Analysis : Use X-ray data to refine computational models (e.g., DFT geometry optimization).
Q. What in vitro assays are suitable for evaluating the biological activity of this sulfonamide derivative, particularly in enzyme inhibition studies?
- Assay Design :
- Kinase Inhibition : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., EGFR, VEGFR).
- Binding Affinity : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for thermodynamic profiling.
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa, A549) .
- Data Interpretation : Normalize activity against control inhibitors (e.g., staurosporine) and validate dose-response curves (IC50/EC50).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
